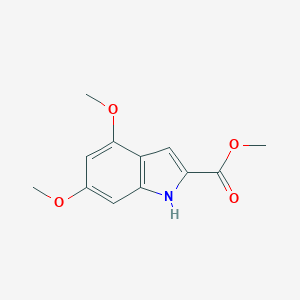

methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,6-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-7-4-9-8(11(5-7)16-2)6-10(13-9)12(14)17-3/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUJONIYWNBWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350026 | |

| Record name | Methyl 4,6-dimethoxy-2-indolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105776-13-4 | |

| Record name | Methyl 4,6-dimethoxy-2-indolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Introduction

Methyl 4,6-dimethoxy-1H-indole-2-carboxylate is a substituted indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of methoxy groups at the 4 and 6 positions significantly influences the electronic properties of the indole ring, potentially modulating its interaction with biological targets. This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, tailored for researchers, chemists, and professionals in drug development. The proposed synthesis leverages the classical Japp-Klingemann reaction followed by the Fischer indole synthesis, a reliable method for constructing indole-2-carboxylates.

Proposed Synthesis Pathway: Japp-Klingemann/Fischer Indole Synthesis

The most logical approach for the synthesis of this compound, based on established chemical principles, involves a three-step sequence starting from 3,5-dimethoxyaniline. This strategy ensures the correct placement of the methoxy groups on the benzene ring of the indole nucleus.

The overall transformation can be summarized as follows:

-

Diazotization of 3,5-dimethoxyaniline to form the corresponding diazonium salt.

-

Japp-Klingemann reaction of the diazonium salt with a β-ketoester, such as ethyl 2-methylacetoacetate, to yield an arylhydrazone intermediate.

-

Fischer Indole Synthesis through acid-catalyzed cyclization of the arylhydrazone to form the indole-2-carboxylic acid, followed by esterification to yield the final product, this compound.

Diagram of the Overall Synthesis Pathway

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and transformations. Researchers should perform initial small-scale trials to optimize conditions for the specific target molecule.

Step 1: Diazotization of 3,5-Dimethoxyaniline

This procedure describes the formation of the 3,5-dimethoxyphenyldiazonium chloride solution, which is used immediately in the subsequent Japp-Klingemann reaction.

Methodology:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,5-dimethoxyaniline (1.0 eq).

-

Add concentrated hydrochloric acid (3.0 eq) and water, and cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.05 eq) in cold water is added dropwise via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 5 °C.

-

The addition is controlled to maintain a slight excess of nitrous acid, which can be monitored using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).

-

After the addition is complete, the mixture is stirred for an additional 15-20 minutes at 0-5 °C. The resulting clear diazonium salt solution is kept cold and used directly in the next step.

Step 2: Japp-Klingemann Reaction to form the Arylhydrazone

This step involves the coupling of the freshly prepared diazonium salt with ethyl 2-methylacetoacetate to form the key arylhydrazone intermediate. The Japp-Klingemann reaction is a reliable method for synthesizing hydrazones from β-ketoesters and aryl diazonium salts.[1][2]

Methodology:

-

In a separate large beaker or flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol.

-

To this solution, add a solution of sodium acetate (3.0 eq) in water. Cool the mixture to 0-5 °C in an ice bath with stirring.

-

The cold diazonium salt solution from Step 1 is added slowly to the stirred solution of the β-ketoester over a period of 30-45 minutes. The temperature should be kept below 10 °C.

-

A yellow to orange precipitate of the arylhydrazone should form.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure complete reaction.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum.

-

The crude hydrazone can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Note on Potential Side Reactions: With electron-rich anilines like 3,5-dimethoxyaniline, the Japp-Klingemann reaction can sometimes favor the formation of an undesired acyl hydrazone.[3] Careful control of pH and temperature is crucial. Using a buffered system (e.g., sodium acetate) helps to maintain the optimal pH for the desired coupling.

Step 3: Fischer Indole Synthesis (Cyclization)

The Fischer indole synthesis involves the acid-catalyzed cyclization of the arylhydrazone to form the indole ring.[4][5][6] A variety of acid catalysts can be used, including Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃·OEt₂).[4][5] For methoxy-substituted hydrazones, the choice of catalyst can be critical to avoid side reactions or the formation of abnormal products.[7] A common and effective method involves using a mixture of acetic acid and sulfuric acid.

Methodology:

-

The dried arylhydrazone from Step 2 (1.0 eq) is suspended in glacial acetic acid in a round-bottomed flask equipped with a reflux condenser.

-

Concentrated sulfuric acid (e.g., 10% v/v) is added cautiously with stirring.

-

The mixture is heated to reflux (typically 80-110 °C) for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into a large volume of ice-water.

-

The precipitated solid, which is the crude 4,6-dimethoxy-1H-indole-2-carboxylic acid, is collected by filtration.

-

The solid is washed with water and then can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).

Step 4: Esterification to this compound

The final step is a standard Fischer esterification to convert the carboxylic acid to the desired methyl ester.

Methodology:

-

The purified 4,6-dimethoxy-1H-indole-2-carboxylic acid (1.0 eq) is suspended in anhydrous methanol in a round-bottomed flask.

-

A catalytic amount of concentrated sulfuric acid (e.g., 2-5% of the methanol volume) is added slowly.

-

The mixture is heated to reflux for 4-8 hours, with reaction progress monitored by TLC.

-

Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

While specific yield data for the target molecule is not available in the cited literature, the following table summarizes typical yields for analogous reaction steps found in the literature for the synthesis of various indole derivatives. These serve as a benchmark for what researchers might expect.

| Step | Reaction | Starting Material Example | Product Example | Catalyst/Reagents | Typical Yield (%) | Reference |

| 2 | Japp-Klingemann | p-Toluidine | Corresponding arylhydrazone | NaNO₂, HCl, then β-dione, NaOAc | Low (initially reported) | [3] |

| 3 | Fischer Indole | Phenylhydrazine + Pyruvic acid | Indole-2-carboxylic acid | Acid catalyst | Variable | [8][9] |

| 3 | Fischer Indole | (3,4-dimethoxyphenyl)hydrazine | 4,5-dimethoxytryptophol | ZnCl₂ | Not specified | [10] |

| 4 | Esterification | 5-nitroindole-2-carboxylic acid | Ethyl 5-nitroindole-2-carboxylate | H₂SO₄, EtOH | 85% | [11] |

| 4 | Esterification | 6-bromoindole-2-carboxylic acid | Ethyl 6-bromoindole-2-carboxylate | H₂SO₄, EtOH | 82% | [11] |

Mandatory Visualizations

Mechanism of the Japp-Klingemann Reaction

Caption: Key steps in the Japp-Klingemann reaction mechanism.

Mechanism of the Fischer Indole Synthesis

Caption: Simplified mechanism of the Fischer indole synthesis.[4]

The synthesis of this compound can be effectively achieved through a well-established sequence involving diazotization, the Japp-Klingemann reaction, and the Fischer indole synthesis. While a dedicated protocol for this specific molecule is not prominent in the literature, the methodologies presented here, derived from analogous syntheses, provide a robust framework for its successful preparation. Careful optimization of reaction conditions, particularly during the Japp-Klingemann and Fischer cyclization steps, will be critical to maximize yields and minimize the formation of potential byproducts, especially given the electron-rich nature of the 3,5-dimethoxyphenyl precursor. This guide serves as a foundational resource for researchers embarking on the synthesis of this and related dimethoxy-indole derivatives.

References

- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 2. Japp-Klingemann_reaction [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential biological relevance of methyl 4,6-dimethoxy-1H-indole-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established principles of indole chemistry to offer a predictive and comparative analysis.

Core Physicochemical Properties

Data Presentation: Comparative Physicochemical Properties of Methoxy-Substituted Indole Carboxylates

| Property | This compound (Predicted/Inferred) | Methyl 4,5-dimethoxy-1H-indole-2-carboxylate (Experimental Data)[1] | Methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate (Experimental Data)[2] | Methyl 4-methoxy-1H-indole-6-carboxylate (Computed Data)[3] |

| Molecular Formula | C₁₂H₁₃NO₄ | C₁₂H₁₃NO₄ | C₁₂H₁₄N₂O₄ | C₁₁H₁₁NO₃ |

| Molecular Weight | 235.24 g/mol | 235.24 g/mol [1] | 250.254 g/mol [2] | 205.21 g/mol [3] |

| Appearance | Likely a solid | --- | --- | --- |

| Melting Point | Not available | 120-121 °C[1] | 141-144 °C[2] | Not available |

| Boiling Point | Predicted: ~390 °C | Predicted: 390.2 ± 37.0 °C[1] | Not available | Not available |

| Density | Predicted: ~1.25 g/cm³ | Predicted: 1.252 ± 0.06 g/cm³[1] | Not available | Not available |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents like ethanol, methanol, and DMSO. | --- | --- | --- |

| Storage | Room temperature, sealed, dry[1] | Room temperature, sealed, dry[1] | --- | --- |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, established synthetic routes for indole derivatives can be adapted.

Proposed Synthetic Workflow

A plausible synthetic route to this compound is the Fischer indole synthesis, a well-established method for preparing indoles.[4]

1. Fischer Indole Synthesis of 4,6-dimethoxy-1H-indole-2-carboxylic acid:

-

Reactants: 3,5-Dimethoxyphenylhydrazine and pyruvic acid.

-

Procedure: The hydrazine and pyruvic acid are reacted in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) with heating. The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

-

Work-up and Purification: The reaction mixture is typically quenched with water or a basic solution, and the crude product is extracted with an organic solvent. Purification is achieved by recrystallization or column chromatography.

2. Esterification to this compound:

-

Reactant: 4,6-dimethoxy-1H-indole-2-carboxylic acid.

-

Procedure: The carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added. The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester. Further purification can be performed by column chromatography or recrystallization.

General Characterization Protocols for Indole Derivatives

The following are standard analytical techniques used to confirm the structure and purity of indole derivatives like this compound.

1. Melting Point Determination: The melting point is a crucial indicator of purity. A sharp melting point range suggests a pure compound. The determination is typically carried out using a calibrated melting point apparatus.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. Expected signals for this compound would include singlets for the two methoxy groups, a singlet for the methyl ester, and distinct aromatic protons on the indole ring.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the carbons of the methoxy and methyl groups.

3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

4. Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands for this compound would include N-H stretching, C=O stretching of the ester, and C-O stretching of the ether and ester groups.

5. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A single, sharp peak in the chromatogram indicates a high degree of purity.

Potential Biological Significance and Signaling Pathways

While there is no direct biological data for this compound, the broader class of methoxy-substituted indoles and indole-2-carboxylates has been shown to possess a wide range of biological activities. These include anticancer, antibacterial, and anti-inflammatory properties.[6][7][8][9][10]

The 4,6-dimethoxyindole scaffold, in particular, has been investigated for its potential as a building block for new antibacterial and antitumor agents.[5][6] Derivatives of 4,6-dimethoxy-1H-indole have demonstrated activity against MCF-7 breast cancer cells.[5]

Given the known activities of related compounds, a logical workflow for the initial biological screening of this compound would involve assessing its cytotoxic effects on various cancer cell lines.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The physicochemical properties of this compound are largely predicted based on analogous compounds due to a lack of direct experimental data. The proposed synthetic and analytical protocols are generalized and may require optimization. The discussion of biological activity is based on the broader class of indole derivatives and should not be taken as established fact for this specific compound. Further experimental validation is required.

References

- 1. METHYL 4,5-DIMETHOXY-1H-INDOLE-2-CARBOXYLATE [myskinrecipes.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Methyl 4-methoxy-1H-indole-6-carboxylate | C11H11NO3 | CID 12140116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of methyl 4,6-dimethoxy-1H-indole-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document leverages data from structurally related analogs to provide a predictive and comparative analysis. It includes hypothesized spectroscopic data, detailed synthetic protocols adapted from established methods for similar indole derivatives, and a proposed logical framework for its synthesis. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel indole compounds for applications in medicinal chemistry and drug discovery.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of methoxy groups to the indole ring significantly influences its electronic properties, metabolic stability, and biological activity. Methoxyindoles have demonstrated a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antifungal activities. The strategic placement of a methyl carboxylate group further provides a handle for chemical modification and can influence receptor binding and pharmacokinetic properties. This document focuses on this compound, a specific isomer with potential for further investigation.

Spectroscopic Data (Hypothesized and Comparative)

NMR Spectroscopy

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR principles and data from similar structures. For comparison, experimental data for the structurally related compound, 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid, is also provided, though differences are expected due to the presence of an N-methyl group and a carboxylic acid instead of a methyl ester.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1-NH | 8.5 - 9.5 (broad s) | - |

| 3-H | ~7.0 (s) | ~105 |

| 4-OCH₃ | ~3.9 (s) | ~55.5 |

| 5-H | ~6.5 (d, J ≈ 2 Hz) | ~95 |

| 6-OCH₃ | ~3.85 (s) | ~55.8 |

| 7-H | ~6.3 (d, J ≈ 2 Hz) | ~98 |

| 2-COOCH₃ | ~3.95 (s) | ~52 |

| C2 | - | ~130 |

| C3a | - | ~140 |

| C4 | - | ~158 |

| C6 | - | ~160 |

| C7a | - | ~115 |

| 2-C=O | - | ~162 |

Predicted values are estimations and may vary from experimental results.

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for this compound are detailed in Table 2. These are based on the functional groups present in the molecule.

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| C-O Stretch (Aryl Ether) | 1020 - 1250 | Strong |

Mass Spectrometry (MS)

The predicted mass-to-charge ratio (m/z) for the molecular ion in mass spectrometry is presented in Table 3.

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z [M]⁺ |

| ESI/EI | 235.0844 |

| Calculated for the molecular formula C₁₂H₁₃NO₄. |

Experimental Protocols: Synthesis

A definitive, published synthetic protocol for this compound is not currently available. However, a plausible route can be adapted from established indole syntheses, such as the Fischer, Bischler, or Hemetsberger methods. The following is a hypothetical, yet chemically sound, protocol based on the synthesis of similar methoxy-substituted indole carboxylates.

Hypothetical Synthesis via Fischer Indole Synthesis

This proposed synthesis begins with a commercially available substituted aniline and proceeds through a Fischer indole synthesis pathway.

Step 1: Synthesis of (3,5-Dimethoxyphenyl)hydrazine

-

To a stirred solution of 3,5-dimethoxyaniline in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride in concentrated hydrochloric acid.

-

The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.

-

The precipitated hydrazine hydrochloride salt is collected by filtration, washed with a small amount of cold water, and then neutralized with a base (e.g., NaOH or NaHCO₃) to yield (3,5-dimethoxyphenyl)hydrazine.

Step 2: Fischer Indole Synthesis to form this compound

-

A mixture of (3,5-dimethoxyphenyl)hydrazine and methyl pyruvate (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is prepared.

-

An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid (e.g., ZnCl₂), is added to the mixture.

-

The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification is achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product, this compound.

Logical Relationships: Potential Biological Activity

While the biological activity of this compound has not been specifically reported, the broader class of methoxy-substituted indoles exhibits a range of pharmacological properties. Based on these related compounds, a potential area of investigation for this molecule could be in oncology. For instance, some indole derivatives are known to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

Conclusion

This technical guide consolidates predictive and comparative data for this compound. The provided spectroscopic information, while not from direct experimental measurement, offers a solid foundation for the characterization of this compound. The outlined synthetic protocol, adapted from established methodologies, presents a viable route for its preparation. The potential for this molecule to exhibit interesting biological activities, particularly in the realm of oncology, warrants further investigation. This document aims to facilitate future research and development efforts centered on this and related indole derivatives.

Disclaimer: The information provided in this document, particularly the spectroscopic data and experimental protocols, is based on predictions and adaptations from related compounds and should be used as a guide for further experimental verification.

The Discovery and Enduring Legacy of Dimethoxy-Indole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Among the myriad of substituted indoles, dimethoxy-indole derivatives have garnered significant scientific interest due to their diverse and potent pharmacological activities. These compounds, characterized by the presence of two methoxy groups on the indole ring system, have a rich history intertwined with the development of therapeutics for a range of conditions, from infectious diseases and cancer to neurological disorders. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacology of dimethoxy-indole compounds, with a focus on key isomers and their structure-activity relationships.

Historical Perspective: The Dawn of Dimethoxy-Indole Chemistry

The exploration of dimethoxy-indole compounds is rooted in the broader history of indole chemistry, which gained momentum in the early 20th century. Following the structural elucidation of tryptamine and the discovery of its potent physiological effects, chemists began to explore the impact of various substituents on the indole core.

A pivotal moment in the history of dimethoxy-indoles was the work of Huebner and his colleagues in 1953 , who reported the synthesis of a dimethoxy-substituted harman and other compounds derived from 5,6-dimethoxyindole. This research laid the groundwork for future investigations into the pharmacological potential of this particular isomer. Two years later, in 1955 , Gordon N. Walker published a new synthesis of indoles, which included the preparation of 5,6-dimethoxyindoles and their corresponding oxindoles. These early synthetic efforts were crucial in making these compounds accessible for biological evaluation.

The latter half of the 20th century saw an expansion of research into various dimethoxy-indole isomers, driven in part by the interest in their psychoactive properties, particularly their interaction with serotonin receptors. This era of research led to the synthesis and pharmacological characterization of a wide range of N-alkylated and side-chain modified dimethoxy-tryptamines and related compounds. In more recent years, the focus has broadened to include the investigation of dimethoxy-indoles as potential anticancer, antibacterial, and anti-inflammatory agents.

Key Dimethoxy-Indole Isomers and Their Synthesis

The biological activity of dimethoxy-indole compounds is highly dependent on the substitution pattern of the methoxy groups on the indole ring. The most studied isomers include 4,6-, 4,7-, 5,6-, and 5,7-dimethoxyindoles.

Experimental Protocols

Synthesis of 4,6-Dimethoxy-1H-indole:

A common route to 4,6-dimethoxy-1H-indole involves the Fischer indole synthesis.

-

Step 1: Formation of the Hydrazone. 3,5-dimethoxyphenylhydrazine hydrochloride is reacted with an appropriate aldehyde or ketone (e.g., pyruvic acid) in a suitable solvent, such as ethanol, often with a catalytic amount of acid.

-

Step 2: Indolization. The resulting hydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid, to induce cyclization and formation of the indole ring.

-

Step 3: Work-up and Purification. The reaction mixture is neutralized and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 4,6-dimethoxy-1H-indole.[2][3]

Synthesis of 5,6-Dimethoxy-1H-indole:

The synthesis of 5,6-dimethoxy-1H-indole can be achieved through various methods, including the Reissert indole synthesis.

-

Step 1: Condensation. 3,4-Dimethoxytoluene is reacted with oxalyl chloride to form an intermediate acid chloride.

-

Step 2: Reduction and Cyclization. The acid chloride is then treated with a reducing agent, such as sodium borohydride, followed by acidic workup to yield 5,6-dimethoxy-1H-indole.

-

Alternative Microwave-Assisted Synthesis: A more modern approach involves the reaction of an appropriate o-nitrostyrene or o-nitrocinnamate with a phosphine in the presence of a molybdenum catalyst under microwave irradiation. The product is then purified by column chromatography.[3]

Synthesis of 5,7-Dimethoxy-1H-indole:

The synthesis of 5,7-dimethoxy-1H-indole can also be accomplished using the Fischer indole synthesis.

-

Step 1: Preparation of the Hydrazine. 3,5-Dimethoxyaniline is diazotized and then reduced to form 3,5-dimethoxyphenylhydrazine.

-

Step 2: Condensation and Indolization. The hydrazine is then reacted with a suitable carbonyl compound, and the resulting hydrazone is cyclized under acidic conditions to afford 5,7-dimethoxy-1H-indole.

Pharmacological Activity and Mechanisms of Action

Dimethoxy-indole compounds exhibit a broad spectrum of pharmacological activities, largely attributable to their ability to interact with various G-protein coupled receptors (GPCRs) and other biological targets.

Interaction with Serotonin Receptors

Many dimethoxy-indole derivatives, particularly those with a tryptamine side chain, are potent ligands for serotonin (5-HT) receptors. The psychedelic effects of compounds like 5-MeO-DMT are primarily mediated through agonism at the 5-HT2A receptor.

5-HT2A Receptor Signaling Pathway:

Activation of the 5-HT2A receptor by a dimethoxy-indole agonist initiates a downstream signaling cascade.

Caption: 5-HT2A Receptor Signaling Pathway.

Anticancer and Antibacterial Activity

Recent research has highlighted the potential of dimethoxy-indole derivatives as anticancer and antibacterial agents. For instance, novel derivatives of 4,6-dimethoxy-1H-indole have demonstrated significant cytotoxic activity against breast cancer cell lines (MCF-7) and antibacterial efficacy against various pathogenic bacteria.[2][3] The mechanisms underlying these activities are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and disruption of bacterial cell wall synthesis.

Quantitative Data on Pharmacological Activity

The following table summarizes the reported in vitro activities of various dimethoxy-indole derivatives.

| Compound | Target/Assay | Activity (IC₅₀/Kᵢ) | Reference |

| 4,6-Dimethoxy-1H-indole derivative (R3) | MCF-7 cell line | IC₅₀ = 31.06 µg/mL | [2] |

| 4,6-Dimethoxy-1H-indole derivative (R6) | MCF-7 cell line | IC₅₀ = 33.66 µg/mL | [2] |

| 4,6-Dimethoxy-1H-indole derivative (R9) | MCF-7 cell line | IC₅₀ = 42.18 µg/mL | [2] |

| 4,6-Dimethoxy-1H-indole derivative (R11) | MCF-7 cell line | IC₅₀ = 51.23 µg/mL | [2] |

| 7-MeO-DMT | 5-HT2A Receptor | Kᵢ = 5,400–5,440 nM | [4] |

| 7-MeO-DMT | 5-HT1A Receptor | Kᵢ = 1,760 nM | [4] |

| Spiroindolone derivative | K562 cell line | IC₅₀ = 25.27 µg/mL | [5] |

Experimental Workflow for Drug Discovery

The discovery and development of novel dimethoxy-indole-based therapeutics follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Caption: Drug Discovery and Development Workflow.

Conclusion and Future Directions

Dimethoxy-indole compounds represent a versatile and pharmacologically rich class of molecules with a history spanning several decades. From their early exploration as psychoactive agents to their current investigation as potential therapeutics for cancer and infectious diseases, these compounds continue to be a fertile ground for drug discovery. The ability to fine-tune their biological activity through modifications of the methoxy substitution pattern and other functional groups offers a powerful strategy for the development of novel and selective therapeutic agents. Future research will likely focus on elucidating the detailed mechanisms of action of these compounds, optimizing their pharmacokinetic properties, and exploring their therapeutic potential in a wider range of diseases. The enduring legacy of dimethoxy-indole chemistry underscores the importance of this scaffold in the ongoing quest for new and effective medicines.

References

An In-depth Technical Guide on the Solubility of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of methyl 4,6-dimethoxy-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized experimental protocols for determining solubility, presents a proposed synthesis workflow, and offers a logical framework for solubility testing.

Physicochemical Properties and Solubility Data

Table 1: Solubility Profile of this compound

| Solvent | Molecular Formula | Polarity | Expected Solubility | Quantitative Data ( g/100 mL) |

| Water | H₂O | High | Low | Data not available |

| Methanol | CH₃OH | High | Moderate to High | Data not available |

| Ethanol | C₂H₅OH | High | Moderate to High | Data not available |

| Acetone | C₃H₆O | High | High | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | High | Data not available |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Medium | High | Data not available |

| Diethyl Ether | C₄H₁₀O | Low | Moderate | Data not available |

| Hexane | C₆H₁₄ | Low | Low | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | High | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | High | High | Data not available |

| 5% Aqueous HCl | HCl/H₂O | High (Acidic) | Low | Data not available |

| 5% Aqueous NaOH | NaOH/H₂O | High (Basic) | Low | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and semi-quantitative determination of solubility for organic compounds like this compound.

2.1. Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents.

-

Materials:

-

This compound

-

Small test tubes (10 x 75 mm)

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (as listed in Table 1)

-

-

Procedure:

-

Place approximately 10-20 mg of the compound into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

-

After each addition, cap the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more consistent agitation.[1]

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in that solvent at that approximate concentration.

-

For compounds insoluble in water, subsequent tests in 5% aqueous HCl and 5% aqueous NaOH can indicate the presence of basic or acidic functional groups, respectively.[1][2]

-

2.2. Semi-Quantitative Solubility Determination (Saturation Shake-Flask Method)

This method provides a more quantitative measure of solubility.

-

Materials:

-

This compound

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

-

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it on an orbital shaker or use a magnetic stirrer.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge a portion of the suspension to separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

-

The solubility is then expressed in units such as mg/mL or mol/L.

-

Visualization of Workflows

3.1. Proposed Synthetic Workflow

While a specific synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established indole synthesis methodologies. The following diagram illustrates a hypothetical workflow.

Caption: Proposed synthesis of this compound.

3.2. Experimental Workflow for Solubility Determination

The logical progression for determining the qualitative solubility of an organic compound is depicted in the following flowchart.

Caption: Workflow for qualitative solubility testing.

References

A Technical Guide to the Theoretical and Computational Investigation of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals.[1] Their diverse biological activities have made them a focal point in medicinal chemistry and drug discovery. The strategic placement of substituents, such as methoxy groups, on the indole ring can significantly modulate the molecule's electronic properties and, consequently, its biological activity and pharmacological profile. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of methyl 4,6-dimethoxy-1H-indole-2-carboxylate, a promising but understudied member of this family.

Molecular Structure and Physicochemical Properties

The foundational step in any computational study is the accurate representation of the molecule of interest. The physicochemical properties of this compound, derived from its molecular formula C12H13NO4, are summarized below. For comparative purposes, data for the parent compound, methyl 1H-indole-2-carboxylate, is also provided.

| Property | This compound (Predicted) | Methyl 1H-indole-2-carboxylate (Experimental/Predicted) |

| Molecular Formula | C12H13NO4 | C10H9NO2[2] |

| Molecular Weight | 235.24 g/mol | 175.18 g/mol [2] |

| Melting Point | Not available | 149-150 °C[1] |

| Boiling Point | Not available | Not available |

| XLogP3 | Not available | 2.5[2] |

| Hydrogen Bond Donor Count | 1 | 1[2] |

| Hydrogen Bond Acceptor Count | 4 | 3[2] |

| Rotatable Bond Count | 3 | 2[2] |

Proposed Computational and Experimental Workflow

A thorough investigation of this compound necessitates a multi-faceted approach that integrates computational modeling with experimental validation. The following workflow outlines a logical sequence of studies to elucidate the properties of this molecule.

Experimental and Computational Protocols

Synthesis and Spectroscopic Analysis

The synthesis of indole-2-carboxylic esters can be achieved through various established methods, such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions. A general synthetic approach is outlined below.

Protocol for Synthesis (General):

-

Starting Materials: Commercially available substituted anilines and α-keto esters.

-

Reaction Conditions: The choice of catalyst (e.g., acid catalysts for Fischer synthesis or palladium complexes) and solvent is crucial and needs to be optimized based on the specific substrates.

-

Purification: The crude product is typically purified using column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

-

Characterization: The structure and purity of the synthesized this compound would be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules.

Protocol for DFT Calculations:

-

Software: Gaussian, ORCA, or other suitable quantum chemistry packages.

-

Methodology:

-

Geometry Optimization: The molecular geometry of this compound would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).[3] The optimized geometry provides the most stable conformation of the molecule.

-

Frequency Calculations: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface would be generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.

-

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Molecular Docking:

-

Software: AutoDock, Schrödinger Maestro, or similar docking software.

-

Target Selection: Based on the known biological activities of similar indole derivatives, potential protein targets would be identified from the Protein Data Bank (PDB).

-

Ligand and Receptor Preparation: The 3D structure of this compound (from DFT optimization) and the target protein would be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

-

Docking Simulation: The ligand would be docked into the active site of the receptor using a suitable docking algorithm.

-

Analysis: The resulting docking poses would be analyzed based on their binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound.

Protocol for ADMET Prediction:

-

Software/Web Servers: SwissADME, PreADMET, or other predictive modeling tools.

-

Property Prediction: A range of properties would be calculated, including:

-

Lipophilicity (logP): An indicator of a drug's ability to cross cell membranes.

-

Water Solubility (logS): Important for drug formulation and absorption.

-

Drug-likeness: Evaluation based on rules such as Lipinski's Rule of Five.

-

Pharmacokinetic Properties: Prediction of gastrointestinal absorption, blood-brain barrier permeability, and metabolism by cytochrome P450 enzymes.

-

Toxicity: Prediction of potential toxicities such as mutagenicity and carcinogenicity.

-

Predicted and Comparative Data

While experimental data for the title compound is scarce, data from closely related structures can provide valuable insights for validating computational models.

Table of Spectroscopic and Structural Data for Related Indole Derivatives

| Compound | 1H NMR Chemical Shifts (ppm, selected) | Key IR Bands (cm-1) | Crystal System |

| Methyl 1H-indole-2-carboxylate | 11.91 (s, 1H, NH), 7.66 (d, 1H), 7.18 (s, 1H), 3.88 (s, 3H, OCH3)[1] | Not specified | Orthorhombic[2] |

| Methyl 5,6-dimethoxy-1H-indole-2-carboxylate | Not specified | Not specified | Orthorhombic[4] |

| 2-(4,6-dimethoxy-1H-indol-3-yl)-4-methylthiazole-3(2H)-carboxylate derivative | 10.68 (s, 1H, -NH), 6.96 (d, 1H), 6.65 (d, 1H), 6.36 (d, 1H), 4.01 (s, 3H, -OCH3), 3.93 (s, 3H, -OCH3)[5] | Not specified | Not specified |

Potential Signaling Pathways and Biological Targets

Indole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors.[6] Based on the structural features of this compound, potential biological activities could include:

-

Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation and survival.

-

Enzyme Inhibition: The indole scaffold is present in many enzyme inhibitors, including inhibitors of kinases and indoleamine 2,3-dioxygenase (IDO).[6]

-

Receptor Modulation: Indole-based compounds can act as agonists or antagonists for various receptors in the central nervous system.

The following diagram illustrates a generalized signaling pathway that could be modulated by an indole-based kinase inhibitor.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By integrating DFT calculations, molecular docking, and ADMET prediction, researchers can gain significant insights into the structural, electronic, and pharmacokinetic properties of this molecule. The proposed workflow, when combined with targeted experimental validation, will facilitate a thorough evaluation of its potential as a lead compound in drug discovery and development. The methodologies outlined here are broadly applicable to the study of other novel indole derivatives, underscoring the power of computational chemistry in modern pharmaceutical research.

References

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]

- 2. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of the 4,6-Dimethoxy Substitution Pattern: A Technical Guide for Drug Discovery Professionals

Introduction

The strategic placement of methoxy groups on a phenolic scaffold is a cornerstone of medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. The 4,6-dimethoxy substitution pattern, in particular, has emerged as a recurring motif in a variety of biologically active compounds, from natural products to synthetic derivatives. This substitution pattern imparts a unique electronic and steric character that can enhance binding affinity to biological targets, modulate metabolic stability, and fine-tune cellular activity. This technical guide provides an in-depth exploration of the biological significance of the 4,6-dimethoxy moiety, with a focus on its role in anticancer, anti-inflammatory, and other therapeutic areas. We present a comprehensive overview of the quantitative structure-activity relationships (SAR), detailed experimental protocols, and the underlying signaling pathways modulated by this important chemical feature.

Quantitative Biological Activity

The 4,6-dimethoxy substitution pattern has been incorporated into various molecular scaffolds, leading to compounds with potent biological activities. The following tables summarize the quantitative data for representative compounds, highlighting their efficacy in different biological assays.

Anticancer Activity

The 4,6-dimethoxy substitution is frequently found in chalcones and flavonoids exhibiting cytotoxic effects against a range of cancer cell lines. The data suggests that this substitution pattern contributes to the pro-apoptotic and anti-proliferative properties of these compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2'-Hydroxy-4',6'-dimethoxychalcone | A549 (Lung) | 15.2 | [1] |

| HCT116 (Colon) | 10.8 | [1] | |

| MCF-7 (Breast) | 12.5 | [1] | |

| 2',4'-Dihydroxy-4',6'-dimethoxychalcone | MCF-7 (Breast) | 5.8 | [2] |

| MDA-MB-231 (Breast) | 7.2 | [2] |

Anti-inflammatory Activity

Compounds bearing the 4,6-dimethoxy pattern have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

| Compound | Assay | IC50 (µM) | Reference |

| 2'-Hydroxy-4',6'-dimethoxychalcone | NO Production in LPS-stimulated RAW 264.7 cells | 8.5 | [3] |

| PGE2 Production in LPS-stimulated RAW 264.7 cells | 7.9 | [3] |

Anti-Melanogenic Activity

The 4,6-dimethoxy substitution has also been implicated in the regulation of melanogenesis, suggesting potential applications in dermatology and cosmetology.

| Compound | Assay | Effect | Reference |

| 2'-Hydroxy-4',6'-dimethoxychalcone | Melanin Content in B16F10 cells | Significant decrease at 5-20 µM | [3] |

| Tyrosinase Activity in B16F10 cells | Significant inhibition at 5-20 µM | [3] |

Key Signaling Pathways

The biological effects of compounds with the 4,6-dimethoxy substitution pattern are often mediated by their interaction with specific intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Several 4,6-dimethoxy substituted compounds have been shown to inhibit this pathway, leading to their anti-inflammatory and pro-apoptotic effects. The inhibitory mechanism often involves the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the active NF-κB p65 subunit.[3][4]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are critical in cellular responses to stress and inflammation. The 4,6-dimethoxy substitution can lead to the downregulation of p38 and JNK phosphorylation, thereby mitigating inflammatory responses.[3]

Regulation of the β-Catenin/GSK-3β Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. Glycogen synthase kinase 3β (GSK-3β) is a key negative regulator of this pathway. Some 4,6-dimethoxy substituted compounds can modulate this pathway, which has implications for both cancer and other diseases. For instance, in melanogenesis, modulation of GSK-3β/β-catenin signaling can affect the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development.[3][5]

Experimental Protocols

Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone via Claisen-Schmidt Condensation

This protocol describes a standard method for the synthesis of a representative 4,6-dimethoxy substituted chalcone.

Materials:

-

2'-Hydroxy-4',6'-dimethoxyacetophenone

-

Benzaldehyde (or other appropriate aromatic aldehyde)

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Deionized water

-

Round-bottom flask, magnetic stirrer, Büchner funnel, and other standard laboratory glassware.

Procedure:

-

Preparation of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2'-hydroxy-4',6'-dimethoxyacetophenone in a minimal amount of ethanol with stirring.

-

Aldehyde Addition: To the stirred solution, add 1.0 to 1.2 equivalents of the desired aromatic aldehyde.

-

Catalyst Preparation: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.

-

Reaction Initiation: Slowly add the alkaline solution dropwise to the reaction mixture at room temperature. A change in color and the formation of a precipitate are typically observed.

-

Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidification and Precipitation: While stirring, slowly add 10% HCl to the mixture until it is acidic (pH ~2-3). This will neutralize the catalyst and precipitate the crude chalcone product.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure chalcone.

-

Characterization: The final product should be dried and characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][6]

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (e.g., 4,6-dimethoxy substituted chalcone) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[7][8]

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for the proteins of interest, e.g., p-p38, total p38, p-p65, total p65, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in lysis buffer, quantify the protein concentration, and normalize all samples to the same concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.[9]

Conclusion

The 4,6-dimethoxy substitution pattern is a privileged structural motif in medicinal chemistry, imparting a range of potent biological activities. The evidence presented in this guide highlights its significance in the development of novel anticancer and anti-inflammatory agents. The detailed experimental protocols and an understanding of the modulated signaling pathways provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of compounds bearing this unique substitution pattern. Future research should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. anjs.edu.iq [anjs.edu.iq]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic pathway for the preparation of methyl 4,6-dimethoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the necessary reagents, outlines a step-by-step experimental protocol, and presents the underlying chemical logic.

Core Synthesis Strategy: The Hemetsberger Indole Synthesis

The most direct and viable route for the synthesis of this compound is the Hemetsberger indole synthesis. This method involves the condensation of an appropriately substituted aromatic aldehyde with an azidoacetate ester, followed by a thermal or acid-catalyzed cyclization to form the indole ring.

In this specific case, the synthesis commences with the reaction of 3,5-dimethoxybenzaldehyde with methyl 2-azidoacetate in the presence of a strong base, such as sodium methoxide. The resulting intermediate, a substituted methyl 2-azido-3-arylacrylate, undergoes intramolecular cyclization upon heating to yield the target indole.

Starting Materials and Reagents

A successful synthesis relies on the quality and purity of the starting materials. The key components for this synthesis are readily available from commercial suppliers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Commercial Availability |

| 3,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | White to off-white solid, mp 45-48 °C | Readily available |

| Methyl 2-azidoacetate | C₃H₅N₃O₂ | 115.09 | Colorless to pale yellow liquid | Commercially available |

| Sodium Methoxide | CH₃NaO | 54.02 | White powder, highly reactive | Readily available |

| Methanol (Anhydrous) | CH₄O | 32.04 | Clear, colorless liquid | Readily available |

| Toluene | C₇H₈ | 92.14 | Clear, colorless liquid | Readily available |

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of a structurally similar compound, methyl 5,6-dimethoxy-1H-indole-2-carboxylate[1]. Researchers should optimize the conditions for the specific synthesis of the 4,6-dimethoxy isomer.

Step 1: Condensation of 3,5-Dimethoxybenzaldehyde and Methyl 2-azidoacetate

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) and methyl 2-azidoacetate (1.2 eq) in anhydrous methanol (approx. 5-10 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Slowly add a solution of sodium methoxide (1.1 eq) in anhydrous methanol to the cooled reaction mixture over a period of 15-20 minutes. The formation of a slurry or precipitate may be observed.

-

Continue stirring the reaction mixture at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization and Formation of the Indole Ring

-

After the initial condensation is complete, the solvent (methanol) is typically removed under reduced pressure.

-

The residue is then dissolved in a high-boiling point solvent such as toluene or xylene.

-

The solution is heated to reflux (typically 110-140 °C, depending on the solvent) to induce cyclization. This step involves the extrusion of nitrogen gas. The reaction should be carried out in a well-ventilated fume hood.

-

The progress of the cyclization can be monitored by TLC. The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Logical Workflow of the Synthesis

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathway Analogy in Synthesis

While not a biological signaling pathway, the progression of a chemical synthesis can be visualized in a similar manner, where each step signals the transformation to the next intermediate or the final product.

Caption: Logical progression of the Hemetsberger indole synthesis.

This in-depth guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions.

References

The Chemical Reactivity of the Indole Ring in Methyl 4,6-dimethoxy-1H-indole-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of methoxy groups to the indole ring significantly alters its electronic properties, often enhancing its biological activity and modulating its metabolic stability. This guide provides a comprehensive technical overview of the chemical reactivity of the indole ring in methyl 4,6-dimethoxy-1H-indole-2-carboxylate, a key intermediate for the synthesis of various biologically active compounds. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues to provide a robust resource for researchers in drug discovery and organic synthesis.

Synthesis of this compound

The synthesis of this compound can be approached through several established indole synthesis methodologies. The Hemetsberger and Fischer indole syntheses are two prominent and adaptable methods for this target molecule.

Proposed Synthetic Workflow: Hemetsberger Indole Synthesis

A plausible synthetic route to this compound is the Hemetsberger indole synthesis. This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form the corresponding indole-2-carboxylic ester.[1][2]

Caption: Proposed Hemetsberger synthesis of the target molecule.

Experimental Protocol: Hemetsberger Indole Synthesis (Adapted from related procedures)

Step 1: Synthesis of Methyl 2-azido-3-(3,5-dimethoxyphenyl)acrylate

-

To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in absolute ethanol), add 3,5-dimethoxybenzaldehyde (1.0 equivalent) at 0 °C.

-

To this mixture, add methyl azidoacetate (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-azido-3-(3,5-dimethoxyphenyl)acrylate.

Step 2: Synthesis of this compound

-

Dissolve methyl 2-azido-3-(3,5-dimethoxyphenyl)acrylate (1.0 equivalent) in a high-boiling solvent such as xylene.

-

Heat the solution to reflux (approximately 140 °C) and monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Chemical Reactivity of the 4,6-Dimethoxyindole Ring

The presence of two electron-donating methoxy groups at the C4 and C6 positions significantly activates the indole ring towards electrophilic substitution. The electron-withdrawing methyl carboxylate group at the C2 position directs electrophilic attack to other positions of the ring.

Electrophilic Aromatic Substitution

The 4,6-dimethoxyindole nucleus is highly susceptible to electrophilic attack. The most reactive positions are typically C7 and C3, followed by C5. However, with the C2 position occupied by an ester group, the reactivity profile is altered.

General Reactivity Scheme

Caption: Key electrophilic substitution reactions.

Table 1: Summary of Electrophilic Substitution Reactions on 4,6-Dimethoxyindoles

| Reaction | Reagent | Position of Substitution | Product | Yield (%) | Reference |

| Nitration | HNO₃ / Acetonitrile | C7 or C2 (depending on other substituents) | 7-Nitro or 2-Nitro derivative | Not specified | [3] |

| Bromination | N-Bromosuccinimide (NBS) | Not specified | Bromo-derivative | Not specified | [4] |

| Mannich Reaction | Formaldehyde, Dimethylamine | C2 or C7 (depending on substituents) | 2- or 7-Dimethylaminomethyl derivative | 70-75 (for a C2-substituted analog) | [5][6] |

| Vilsmeier-Haack | POCl₃ / DMF | C7 (for 2,3-disubstituted indoles) | 7-Formyl derivative | High | [7] |

Experimental Protocols for Key Reactions (Adapted from related procedures)

Nitration

-

Dissolve the this compound (1.0 equivalent) in acetonitrile.

-

Cool the solution to 0 °C and add a solution of nitric acid in acetic anhydride dropwise.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to obtain the nitrated product.

Mannich Reaction

-

To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., dioxane), add aqueous formaldehyde (1.2 equivalents) and dimethylamine (1.2 equivalents).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by chromatography to yield the Mannich base.[5][6]

Vilsmeier-Haack Reaction

-

To a solution of dimethylformamide (DMF) at 0 °C, add phosphorus oxychloride (POCl₃) dropwise.

-

Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

-

Add a solution of this compound in DMF to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

-

Extract the product, dry the organic layer, and purify by chromatography.[7][8]

Biological Activity and Potential Signaling Pathways

While there is no specific biological activity reported for this compound, derivatives of 4,6-dimethoxyindole have shown promising antibacterial and antitumor activities.[9][10] The antibacterial activity of indole derivatives is often associated with the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. Some indole derivatives have been shown to inhibit the NorA efflux pump in methicillin-resistant Staphylococcus aureus (MRSA), thereby resensitizing the bacteria to antibiotics.[4]

Proposed Signaling Pathway: Inhibition of Bacterial Efflux Pump

The following diagram illustrates a hypothetical mechanism by which a 4,6-dimethoxyindole derivative could inhibit a bacterial efflux pump, leading to increased intracellular antibiotic concentration and bacterial cell death.

Caption: Proposed mechanism of antibacterial action.

Conclusion

This compound is a highly functionalized indole derivative with significant potential as a building block in medicinal chemistry. The electron-rich nature of the 4,6-dimethoxyindole core makes it amenable to a variety of electrophilic substitution reactions, allowing for further diversification. While direct experimental data on this specific molecule is limited, the reactivity patterns of closely related analogs provide a solid foundation for its synthetic manipulation. The known biological activities of other dimethoxyindole derivatives, particularly in the antibacterial and antitumor arenas, suggest that this compound could be a valuable precursor for the development of new therapeutic agents. Future research should focus on the development of a dedicated, high-yielding synthesis for this molecule and a thorough investigation of its pharmacological profile.

References

- 1. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 4. japsonline.com [japsonline.com]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Methyl 4,6-dimethoxy-1H-indole-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of methoxy substituents to the indole ring can significantly modulate the electronic properties and metabolic stability of the molecule, often leading to enhanced biological activity.[1][2] Methyl 4,6-dimethoxy-1H-indole-2-carboxylate, as a member of this class, is a valuable building block and a potential pharmacophore for the development of novel therapeutic agents. Its structural features suggest potential applications in oncology, infectious diseases, and other areas of drug discovery.

These application notes provide an overview of the known and potential uses of this compound and its close derivatives in medicinal chemistry, supported by experimental data and detailed protocols.

Applications in Drug Discovery

The 4,6-dimethoxyindole core structure has been identified as a key pharmacophore in the development of novel anticancer and antibacterial agents. While direct biological data for this compound is limited in publicly available literature, studies on its derivatives and isomers provide strong evidence for its potential therapeutic applications.

Anticancer Activity